(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone
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Overview
Description
(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone is a chemical compound with the molecular formula C22H14ClNO2 It is known for its complex structure, which includes a chlorophenyl group, a diphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-diphenyl-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The oxazole ring may play a crucial role in binding to these targets, while the chlorophenyl and diphenyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Platinum(II) and Copper(II) compounds derived from 4-methyl-2-N-(2-pyridylmethyl)aminophenol: Known for their DNA cleavage and antitumor activity.
Uniqueness
(4-Chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7467-85-8 |
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Molecular Formula |
C22H14ClNO2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3,4-diphenyl-1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C22H14ClNO2/c23-18-13-11-17(12-14-18)21(25)22-19(15-7-3-1-4-8-15)20(24-26-22)16-9-5-2-6-10-16/h1-14H |
InChI Key |
MQEVCGJFVFAQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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